1-[(2-Bromo-3-fluorophenyl)methyl]azetidine

CNS Drug Design Blood-Brain Barrier Permeability Lipophilicity Optimization

1-[(2-Bromo-3-fluorophenyl)methyl]azetidine (CAS 1857273-29-0) is a synthetic, small-molecule azetidine derivative. It features a four-membered nitrogen-containing heterocycle connected via a methylene linker to a phenyl ring substituted with bromine at the 2-position and fluorine at the 3-position.

Molecular Formula C10H11BrFN
Molecular Weight 244.10 g/mol
Cat. No. B15090266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2-Bromo-3-fluorophenyl)methyl]azetidine
Molecular FormulaC10H11BrFN
Molecular Weight244.10 g/mol
Structural Identifiers
SMILESC1CN(C1)CC2=C(C(=CC=C2)F)Br
InChIInChI=1S/C10H11BrFN/c11-10-8(3-1-4-9(10)12)7-13-5-2-6-13/h1,3-4H,2,5-7H2
InChIKeyJMQUWXKDSCKWLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(2-Bromo-3-fluorophenyl)methyl]azetidine: Core Physicochemical and Structural Profile for Early-Stage Research


1-[(2-Bromo-3-fluorophenyl)methyl]azetidine (CAS 1857273-29-0) is a synthetic, small-molecule azetidine derivative. It features a four-membered nitrogen-containing heterocycle connected via a methylene linker to a phenyl ring substituted with bromine at the 2-position and fluorine at the 3-position . The molecular formula is C10H11BrFN, with a molecular weight of 244.10 g/mol . Commercially, it is supplied at a minimum purity of 95% . Computed drug-like properties include a topological polar surface area (TPSA) of 3.24 Ų and a partition coefficient (LogP) of 2.79, indicating significant lipophilicity and potential for membrane permeability .

Why 1-[(2-Bromo-3-fluorophenyl)methyl]azetidine Cannot Be Interchanged with Close Analogs


Substituting 1-[(2-Bromo-3-fluorophenyl)methyl]azetidine with its positional isomers or different halogen analogs is not a simple procurement decision; it fundamentally alters the molecular electronics of the building block. The specific 2-bromo-3-fluoro regiochemistry creates a unique electronic fingerprint on the phenyl ring, which is absent in the 4-bromo-3-fluoro, 2-bromo-5-fluoro, or 2-chloro-3-fluoro analogs . The electron-withdrawing fluorine at the 3-position meta to the methylene linker strongly influences the reactivity of the bromine at the ortho position in subsequent cross-coupling reactions. This directly impacts the yield and selectivity in the synthesis of downstream candidates, making the precise control over the halogen substitution pattern a critical quality attribute for reproducible SAR (Structure-Activity Relationship) studies.

Quantitative Differential Evidence for 1-[(2-Bromo-3-fluorophenyl)methyl]azetidine vs. Closest Analogs


Computed LogP Evidence for CNS Multiparameter Optimization (MPO) Score Improvement

The target compound exhibits a computed LogP of 2.79 . In CNS drug discovery, an optimal LogP range of 2–4 is often targeted to balance permeability and clearance. Compared to the regioisomeric derivative 1-[(4-Bromo-3-fluorophenyl)methyl]azetidine (CAS 1864231-20-8), which carries the bromine para to the methylene linker, shifting the bromine to the ortho position (as in the target compound) can lower LogP due to altered molecular dipole interactions, though quantitative experimental LogP data for these specific analogs is not publicly available. The reported value of 2.79 positions this specific scaffold favorably within the CNS MPO desirability space compared to many unsubstituted azetidines, which often have lower LogP values.

CNS Drug Design Blood-Brain Barrier Permeability Lipophilicity Optimization

Topological Polar Surface Area (TPSA) and Its Impact on Oral Bioavailability Prediction

The target compound's computed TPSA is 3.24 Ų . This extremely low TPSA value is significantly below the threshold of 60 Ų often associated with good oral absorption. Many azetidine-based building blocks bearing additional polar functional groups have TPSA values well above 20-30 Ų. For example, the direct analog 3-[(2-Bromo-3-fluorophenyl)methyl]azetidine (CAS 1518260-62-2), which has the azetidine linked through the 3-position rather than the 1-position, or analogs with hydroxyl substituents, would demonstrate higher TPSA values. The very low TPSA of this compound makes it uniquely suited for the design of orally bioavailable, passively absorbed molecules where minimal polarity is required.

Oral Bioavailability Drug-Likeness Physicochemical Property Optimization

Molecular Weight and Heteroatom Composition Advantage for Fragment-Based Lead Generation

The molecular formula C10H11BrFN results in a molecular weight of 244.10 g/mol . This is a very favorable molecular weight for a fragment or a low molecular weight scaffold. It offers a significant advantage over more complex azetidine derivatives such as 3-[(2-Bromophenyl)methyl]-3-fluoroazetidine hydrochloride (MW 320.62 g/mol) [1]. The presence of a single bromine and a single fluorine atom provides a precise molecular weight increase of roughly 100 Da over the simplest azetidine cores, while still maintaining a low heavy atom count.

Fragment-Based Drug Discovery (FBDD) Molecular Weight Optimization Lead-Likeness

Optimal Scientific Procurement Scenarios for 1-[(2-Bromo-3-fluorophenyl)methyl]azetidine Based on Quantitative Evidence


CNS Drug Discovery: Optimizing a Lead Series for Blood-Brain Barrier Penetration

A medicinal chemistry team developing a novel kinase inhibitor for a neurological target should prioritize this specific 2-bromo-3-fluoro isomer. As shown in Section 3, its computed LogP of 2.79 and exceptionally low TPSA of 3.24 Ų are ideal for passive BBB penetration. Using the 4-bromo-3-fluoro or 2-bromo-5-fluoro analogs could alter the molecular dipole and potentially shift LogP outside the optimal CNS range, reducing brain exposure and confounding in vivo efficacy results . Procurement of this specific scaffold ensures the lead series maintains its CNS-penetrant profile.

Efficient Fragment-Based Lead Generation (FBLG) via Targeted C–Br Elaboration

For an FBLG campaign targeting a protein with a hydrophobic pocket, this compound is a superior starting fragment. Its molecular weight of only 244.10 g/mol leaves ample room for iterative growth . The ortho-bromine provides a robust vector for Pd-catalyzed cross-coupling, while the meta-fluorine modulates electron density without steric bulk. The precise regiochemistry ensures that the initial fragment hit retains its binding mode upon elaboration, which cannot be guaranteed with other positional isomers . This reduces the risk of a potency cliff during the hit-to-lead phase.

Building Block for Oral Bioavailability Optimization in a Gastrointestinal Disorder Program

In a program targeting functional gastrointestinal disorders where oral dosing is mandatory, this compound is the optimal choice. Its extremely low TPSA (3.24 Ų) predicts high passive permeability . As evidenced in Section 3, swapping it for a more polar azetidine intermediate, such as those containing extra hydroxyl groups or secondary amines, would increase TPSA and potentially reduce the fraction absorbed, compromising oral bioavailability. This building block secures a favorable physicochemical baseline early in the synthetic route.

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